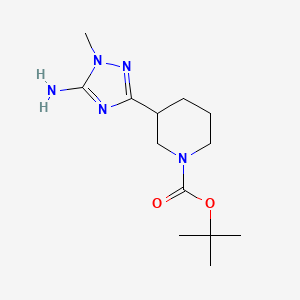

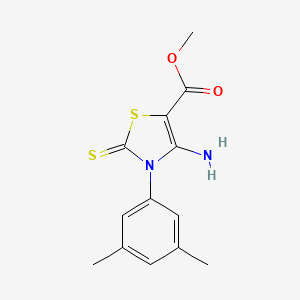

![molecular formula C17H16N2O2 B2970423 Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 127801-87-0](/img/structure/B2970423.png)

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C17H16N2O2 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, providing a broad spectrum of biological activity .Molecular Structure Analysis

The molecular structure of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate consists of a fused bicyclic 5,6 heterocycle, recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound are typically condensation reactions. For instance, the synthesis of similar compounds involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.33 . It is a solid at ambient temperature . The InChI code for this compound is 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in forming imidazo[1,2-a]pyridines, which are known for their diverse biological activities. These activities include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Development of Sedatives

The imidazo[1,2-a]pyridine moiety, which can be derived from Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, is a core component in the development of sedatives like Zolpidem . These sedatives work by modulating GABA_A receptors, which are crucial for inducing sleep.

Anxiolytic Agents

Similar to its role in sedatives, this compound is also used in creating anxiolytic agents. The anxiolytic Alpidem is one such example where the imidazo[1,2-a]pyridine structure is utilized .

Heart Failure Medications

The structural framework provided by Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is essential in the synthesis of heart failure drugs such as Olprione . These medications aid in managing symptoms and improving the quality of life for patients with heart conditions.

Antituberculosis Agents

Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues, derived from this compound, as promising antituberculosis agents. They have shown significant efficacy in reducing bacterial load in acute TB mouse models .

Cyclin-Dependent Kinase Inhibitors

Compounds synthesized from Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial in the regulation of cell cycle progression, and their inhibition can be a strategy in cancer therapy .

Calcium Channel Blockers

The imidazo[1,2-a]pyridine derivatives are also explored as calcium channel blockers. These blockers are important in the treatment of various cardiovascular diseases by relaxing blood vessels and reducing heart rate .

Environmental-Friendly Synthesis Methods

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is used in developing environmentally friendly synthesis methods for heterocyclic compounds. Techniques such as microwave-assisted, solvent-free synthesis are being researched to improve efficiency and reduce environmental impact .

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry, including as potential treatments for tuberculosis . Future research could explore the development of new methods for the synthesis of these compounds, as well as their potential applications in treating other diseases .

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKICPOZCQGAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

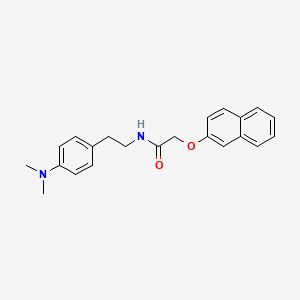

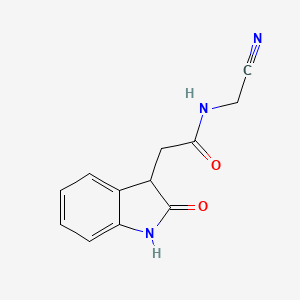

![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)

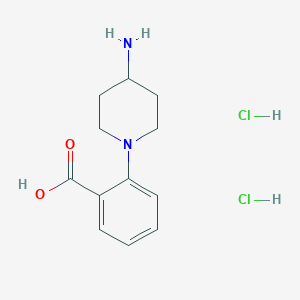

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)

![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)

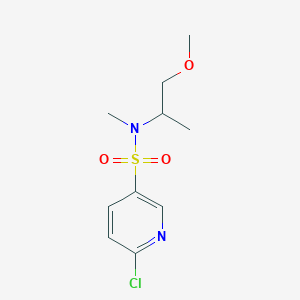

![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)